9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15677341
InChI: InChI=1S/C24H20ClFN2O3/c1-29-22-9-5-15(11-23(22)30-2)19-13-20-18-12-16(25)6-10-21(18)31-24(28(20)27-19)14-3-7-17(26)8-4-14/h3-12,20,24H,13H2,1-2H3
SMILES:
Molecular Formula: C24H20ClFN2O3
Molecular Weight: 438.9 g/mol

9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

CAS No.:

Cat. No.: VC15677341

Molecular Formula: C24H20ClFN2O3

Molecular Weight: 438.9 g/mol

* For research use only. Not for human or veterinary use.

9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine -

Specification

Molecular Formula C24H20ClFN2O3
Molecular Weight 438.9 g/mol
IUPAC Name 9-chloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Standard InChI InChI=1S/C24H20ClFN2O3/c1-29-22-9-5-15(11-23(22)30-2)19-13-20-18-12-16(25)6-10-21(18)31-24(28(20)27-19)14-3-7-17(26)8-4-14/h3-12,20,24H,13H2,1-2H3
Standard InChI Key NQPPCBDIQANLQL-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=C(C=C5)F)OC

Introduction

9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazine is a complex organic compound belonging to the class of heterocyclic compounds. It features a unique bicyclic structure that incorporates both pyrazole and benzoxazine moieties, making it of interest in medicinal chemistry and materials science. This compound exhibits potential biological activities, which are currently being explored in various research contexts.

Synthesis and Characterization

The synthesis of 9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazine typically involves multi-step organic reactions. Common methods may include the use of various reagents and catalysts, such as sodium hydroxide, under controlled conditions like temperature and solvent choice (e.g., methanol or ethanol). Reaction monitoring is typically performed using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.

Synthesis Steps:

  • Initial Reaction Setup: Preparation of starting materials and reagents.

  • Cyclization Reaction: Formation of the pyrazolo-benzoxazine core.

  • Substitution Reactions: Introduction of chloro, fluorophenyl, and dimethoxyphenyl groups.

  • Purification: Use of chromatographic techniques to isolate the final product.

Potential Applications and Biological Activities

This compound has potential applications in medicinal chemistry due to its unique structure and functional groups. Studies on similar compounds suggest that modifications in the molecular structure can significantly influence biological activity. Quantitative structure-activity relationship analyses could provide insights into optimizing its efficacy.

Potential Applications:

  • Medicinal Chemistry: Exploration of biological activities for therapeutic purposes.

  • Materials Science: Potential use in advanced materials due to its structural properties.

Research Findings and Future Directions

Crystallographic studies reveal specific bond lengths and angles indicative of the compound's stability and reactivity. The dihedral angles between the aromatic rings suggest a relatively planar structure conducive to π-π stacking interactions. Future research should focus on exploring its biological activities and optimizing its structure for enhanced efficacy.

Future Research Directions:

  • Biological Activity Studies: Investigating interactions with biological targets.

  • Structural Optimization: Modifying the molecular structure to enhance biological activity.

  • Materials Science Applications: Exploring its potential in materials science.

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